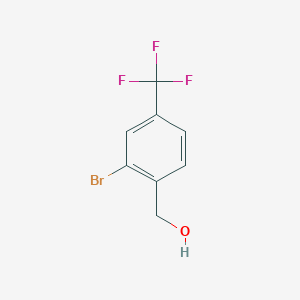

2-Bromo-4-(trifluoromethyl)benzyl alcohol

Beschreibung

Significance of Benzyl (B1604629) Alcohol Derivatives in Chemical Synthesis

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis, prized for their reactivity and the stability of the benzylic position.

The hydroxyl group of benzyl alcohols can be readily converted into a variety of other functional groups, including ethers, esters, and halides. This versatility allows for the construction of more complex molecules through a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the benzylic position is susceptible to both nucleophilic and electrophilic attack, as well as oxidation and reduction, providing multiple avenues for synthetic manipulation.

The utility of benzyl alcohol derivatives is particularly evident in the synthesis of pharmaceuticals and agrochemicals. The benzyl group is a common structural motif in many biologically active compounds. By functionalizing the aromatic ring and the benzylic alcohol, chemists can fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. This strategic modification is a cornerstone of modern drug discovery and the development of new crop protection agents.

Importance of Halogenation and Trifluoromethylation in Molecular Design

The introduction of halogens and trifluoromethyl groups into a molecular scaffold is a powerful strategy for modulating its properties.

Halogens, such as bromine, exert a significant influence on the electronic landscape of a molecule through a combination of inductive and resonance effects. The electron-withdrawing inductive effect of bromine can decrease the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. This electronic perturbation can also influence the acidity of nearby protons and the reactivity of adjacent functional groups.

The trifluoromethyl (-CF3) group is a unique and highly sought-after substituent in medicinal and agricultural chemistry. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of a molecule. Furthermore, the lipophilicity of the -CF3 group can enhance a molecule's ability to cross biological membranes, improving its bioavailability. The metabolic stability of the carbon-fluorine bond also makes trifluoromethylated compounds more resistant to degradation in biological systems.

Overview of 2-Bromo-4-(trifluoromethyl)benzyl alcohol as a Key Compound

This compound (CAS Number: 497959-33-8) is a prime example of a strategically designed synthetic intermediate. It combines the versatile reactivity of a benzyl alcohol with the distinct electronic properties imparted by a bromine atom at the ortho position and a trifluoromethyl group at the para position. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of a range of target molecules with potential applications in the pharmaceutical and agrochemical industries.

| Property | Value |

| CAS Number | 497959-33-8 |

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| IUPAC Name | (2-Bromo-4-(trifluoromethyl)phenyl)methanol |

Structural Features and Chemical Reactivity Profile

The introduction of halogen atoms to the benzyl alcohol structure imparts distinct features. Ortho-halogenation, where a halogen is positioned next to the hydroxymethyl group, can lead to the formation of intramolecular hydrogen bonds between the hydroxyl group's hydrogen and the halogen (OH–X contact). rsc.orgresearchgate.net This interaction influences the molecule's conformational preferences, stabilizing certain spatial arrangements over others. rsc.org Studies have shown that ortho-halogenated benzyl alcohols can exist in different low-energy chiral and achiral conformations, with the stability of each being influenced by the specific halogen (Cl, Br, I). rsc.orgresearchgate.net

The chemical reactivity of halogenated benzyl alcohols is diverse. The alcohol functional group can undergo typical reactions such as oxidation to form the corresponding aldehydes or carboxylic acids, and esterification with carboxylic acids. The aromatic ring's halogen atoms can participate in various nucleophilic substitution and cross-coupling reactions, making these compounds versatile precursors. Furthermore, the electron-withdrawing or -donating nature of the halogen substituents modifies the electron density of the aromatic ring, affecting the reactivity of both the ring and the benzylic alcohol group. For instance, methods have been developed for the highly chemoselective and rapid chlorination of benzyl alcohols under neutral conditions, highlighting the tailored reactivity that can be achieved. organic-chemistry.org

Emerging Research Areas and Potential Applications

Halogenated and, more specifically, fluorinated benzyl alcohols are of significant interest in medicinal chemistry and materials science. ontosight.ai The inclusion of fluorine atoms or trifluoromethyl (-CF3) groups can enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug development. ontosight.ai Consequently, these compounds often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Recent research has highlighted their utility in complex organic synthesis. For example, benzyl groups substituted with electron-withdrawing trifluoromethyl groups have been employed as protecting groups in glycosylation reactions. nih.gov Their use led to a substantial increase in 1,2-cis-selectivity, a crucial aspect of synthesizing oligosaccharides. nih.gov Other emerging areas include their use in the development of advanced materials, such as polymers and OLEDs, and as reagents in catalysis. archivemarketresearch.com The ability to precisely tune the electronic and steric properties by varying the halogen substitution pattern makes this class of compounds a powerful tool for chemists.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWNLTSBVALPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381370 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497959-33-8 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497959-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Bromo 4 Trifluoromethyl Benzyl Alcohol

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the other substituents, particularly the strongly deactivating trifluoromethyl group.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide is generally challenging due to the high energy of the intermediate Meisenheimer complex. The presence of the strongly electron-withdrawing trifluoromethyl group in the para position relative to the bromine atom can facilitate this type of reaction, but typically, more forcing conditions or the presence of an additional activating group in the ortho position would be required. In most contexts, transition metal catalysis is the preferred method for substituting the bromine atom.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the aryl bromide position. These reactions offer mild conditions and broad functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov It is an effective method for synthesizing biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. nih.govtcichemicals.com The reactivity order for halides in this coupling is generally I > Br > OTf >> Cl. tcichemicals.com

| Reaction Component | Example/Role | Reference |

| Aryl Halide | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | - |

| Boron Reagent | Arylboronic acids, Potassium aryltrifluoroborates | nih.govresearchgate.net |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | nih.govrsc.org |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | nih.gov |

| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | nih.gov |

| Solvent | Toluene (B28343)/H₂O, THF/H₂O | nih.gov |

Heck Reaction: The Heck reaction forms a carbon-carbon bond between the aryl bromide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org The catalyst system often includes palladium sources like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with phosphine ligands and a base such as triethylamine or potassium carbonate. wikipedia.org

| Reaction Component | Example/Role | Reference |

| Aryl Halide | This compound | - |

| Alkene | Styrene, Acrylates | wikipedia.orgresearchgate.net |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.org |

| Ligand | Triphenylphosphine, PHOX, BINAP | wikipedia.org |

| Base | Triethylamine, Potassium acetate, Sodium acetate | wikipedia.org |

| Solvent | Dichloroethane (DCE), Acetonitrile (B52724) | researchgate.net |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. libretexts.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

| Reaction Component | Example/Role | Reference |

| Aryl Halide | This compound | - |

| Alkyne | Terminal Alkynes (e.g., Phenylacetylene) | libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | nih.gov |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | wikipedia.orgnih.gov |

| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | wikipedia.orgorganic-chemistry.org |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | - |

Reductive Debromination Strategies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including photocatalysis. A notable strategy involves a visible light-mediated reaction using a photocatalyst, a hydrogen atom source, and a base. This approach offers mild conditions and avoids the use of toxic reagents like tin hydrides. acs.org

| Reaction Component | Example/Role | Reference |

| Substrate | Aryl Bromides | acs.org |

| Photocatalyst | Iridium or Ruthenium complexes | acs.org |

| H-Atom Source | Tris(trimethylsilyl)silane (TTMSS) | acs.org |

| Base | Diisopropylethylamine (DIPEA) | acs.org |

| Light Source | Blue LEDs | acs.org |

Reactions of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group is susceptible to oxidation, esterification, and etherification, providing pathways to other important classes of compounds.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the benzyl alcohol functionality can be controlled to selectively yield either the corresponding aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehydes: Selective oxidation to 2-bromo-4-(trifluoromethyl)benzaldehyde (B1274176) can be achieved using a variety of reagents that are mild enough to prevent overoxidation. organic-chemistry.org Phase transfer catalysis with potassium permanganate in non-polar solvents has been shown to be highly selective for aldehyde formation from benzyl alcohols. rasayanjournal.co.in Other methods include using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant. mdma.ch Photocatalytic methods using catalysts like Eosin Y under an oxygen atmosphere also provide an environmentally friendly route to aldehydes. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the benzyl alcohol directly to 2-bromo-4-(trifluoromethyl)benzoic acid. Reagents like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. libretexts.orgmasterorganicchemistry.com A two-step, one-pot procedure using TEMPO with NaOCl followed by NaClO₂ is also effective for converting primary alcohols to carboxylic acids under mild conditions that are compatible with sensitive functional groups. nih.gov

| Oxidizing System | Product | Comments | Reference |

| KMnO₄ (under PTC) | Aldehyde | High selectivity, no acid formation observed. | rasayanjournal.co.in |

| Eosin Y / O₂ / Light | Aldehyde | Metal-free, green photochemical method. | organic-chemistry.org |

| TEMPO / NaOCl / NaClO₂ | Carboxylic Acid | Mild, one-pot procedure with broad applicability. | nih.gov |

| Hot KMnO₄ or H₂CrO₄ | Carboxylic Acid | Strong, traditional oxidizing agents. | libretexts.orgmasterorganicchemistry.com |

| NaBr / Oxone | Aldehyde | Effective for many substituted benzyl alcohols. | mdma.ch |

Esterification and Etherification Reactions

Esterification: The benzyl alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form benzyl esters. This reaction is typically catalyzed by an acid. nih.govresearchgate.net Heterogeneous catalysts, such as sulfated metal-incorporated mesoporous silicates, have been developed to facilitate this transformation efficiently, offering advantages like catalyst reusability. nih.gov

Etherification: Benzyl ethers can be synthesized from this compound. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, self-etherification can occur under certain catalytic conditions, such as with iron(III) chloride, to produce bis(2-bromo-4-(trifluoromethyl)benzyl) ether. nih.gov Acidic conditions using benzyl trichloroacetimidate or neutral conditions with reagents like 2-benzyloxy-1-methylpyridinium triflate can also be employed for benzylation. organic-chemistry.org

Nucleophilic Additions to the Alcohol Group

The hydroxyl group of this compound can undergo nucleophilic addition-elimination reactions, typical of benzylic alcohols. These reactions primarily involve the initial deprotonation of the alcohol to form a more nucleophilic alkoxide, which can then react with various electrophiles.

A prominent example of this reactivity is the Williamson ether synthesis, a widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org In this reaction, the benzyl alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.com This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., chloroethane) in a bimolecular nucleophilic substitution (SN2) reaction to yield the corresponding ether. masterorganicchemistry.comwikipedia.orgkhanacademy.org The SN2 mechanism involves a backside attack on the electrophilic carbon of the alkyl halide. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Similarly, esterification can be achieved by reacting the alcohol with an acyl halide or an acid anhydride in the presence of a base. The base serves to deprotonate the alcohol, increasing its nucleophilicity towards the carbonyl carbon of the acylating agent.

The benzylic position is susceptible to substitution reactions, particularly under conditions that favor the formation of a benzylic carbocation intermediate. However, the presence of strong electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group, can destabilize this carbocation, thus disfavoring SN1-type reactions. askfilo.com Conversely, these electron-withdrawing groups can make the benzylic carbon more electrophilic, potentially facilitating SN2 reactions. Studies on related benzylic alcohols show that those with electron-withdrawing substituents can readily undergo reactions such as azidation with trimethylsilyl azide in the presence of a Brønsted acid catalyst. researchgate.net

Reactivity Influenced by Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature. mdpi.comtcichemicals.comnih.gov Its influence on the this compound molecule is profound, affecting both the aromatic ring and the benzylic alcohol moiety.

Electron-Withdrawing Effects on Aromatic Ring

The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. wikipedia.org This effect arises from the high electronegativity of the fluorine atoms. mdpi.com As a result, the electron density of the benzene (B151609) ring is significantly reduced, which deactivates the ring towards electrophilic aromatic substitution reactions. mdpi.comwikipedia.orglibretexts.org Any electrophilic attack is directed to the meta-position relative to the -CF₃ group, as the ortho and para positions are more strongly deactivated. wikipedia.org

This deactivating effect is also observed in the context of other reactions. For instance, in the oxidation of substituted benzyl alcohols, electron-withdrawing groups like -NO₂ retard the reaction rate, while electron-donating groups accelerate it. orientjchem.org This is because the reaction often involves the formation of an electron-deficient transition state that is destabilized by electron-withdrawing substituents.

The combined presence of a bromo group (which is also deactivating) and the trifluoromethyl group makes the aromatic ring of this compound particularly electron-poor.

Impact on Acidity and Reaction Pathways

The electron-withdrawing nature of the trifluoromethyl and bromo substituents significantly impacts the acidity of the benzylic alcohol's hydroxyl group. Alcohols are generally weak acids, with pKa values typically in the range of 15-20. libretexts.org However, the presence of electron-withdrawing groups can stabilize the resulting alkoxide anion through inductive effects, thereby increasing the acidity (i.e., lowering the pKa) of the alcohol. masterorganicchemistry.com For example, 2,2,2-trifluoroethanol has a pKa of 12, which is considerably more acidic than ethanol (B145695) (pKa = 16). masterorganicchemistry.com

In the case of this compound, the -CF₃ and -Br groups withdraw electron density from the benzylic carbon and, by extension, from the oxygen atom of the hydroxyl group. This stabilizes the negative charge on the oxygen atom upon deprotonation. oup.com The methylene (-CH₂-) group between the aromatic ring and the hydroxyl group prevents direct resonance delocalization of the negative charge onto the ring. oup.comoup.com Therefore, the substituent effects on the acidity are primarily governed by inductive or field effects. oup.comnih.govsci-hub.se

This increased acidity facilitates reactions that require the formation of an alkoxide intermediate, such as the Williamson ether synthesis. youtube.com Furthermore, the electronic properties of the substituents dictate the feasibility of certain reaction pathways. For example, electrochemical carboxylation of benzyl alcohols to form phenylacetic acids proceeds efficiently only when strong electron-withdrawing groups are present on the phenyl ring. researchgate.netjst.go.jp This suggests that such reactions might be a viable transformation for this compound.

Advanced Mechanistic Studies of Reactions

Understanding the detailed mechanisms of reactions involving this compound requires advanced experimental and computational techniques. These studies provide insights into the transient species and energy profiles that govern the course of a chemical transformation.

Investigating Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for elucidating reaction mechanisms. For reactions involving benzyl alcohols, a key intermediate is often a benzylic carbocation, particularly in SN1-type reactions. askfilo.com However, as previously noted, the strong electron-withdrawing substituents in this compound would destabilize such a carbocation.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structures and energies of intermediates and transition states that may be too transient to observe experimentally. ku.edunih.gov For example, DFT calculations have been used to study the transition state for the oxidation of benzyl alcohols, revealing mechanisms that involve hydride abstraction. researchgate.net In the hydrodeoxygenation of benzyl alcohol catalyzed by a palladium-terpyridine complex, DFT was used to determine the energetically favorable reaction pathway by optimizing the geometries of proposed intermediates. ku.edu Similar computational studies on this compound could map out the energy profiles for various potential reactions, identifying the most likely intermediates and the structures of the associated transition states. For instance, in the oxidation of substituted benzyl alcohols, a change in mechanism was proposed for substrates bearing strong electron-withdrawing groups, based on DFT results. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how the rate of a reaction is affected by factors such as reactant concentrations, temperature, and the electronic nature of substituents. cdnsciencepub.com Such studies are often used to support or refute proposed reaction mechanisms.

For reactions involving a series of substituted benzyl alcohols, a common approach is to construct a Hammett plot. This involves plotting the logarithm of the reaction rate constants against the Hammett substituent constant (σ) for each substituent. stenutz.eu The slope of this plot, known as the reaction constant (ρ, rho), provides information about the nature of the transition state. wikipedia.org

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge (or loss of negative charge) in the transition state. This is common in reactions involving the formation of a carbocation-like intermediate. cdnsciencepub.comsemanticscholar.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, implying the buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.org

Kinetic studies on the oxidation of various substituted benzyl alcohols have been performed using different oxidizing agents. orientjchem.orgcdnsciencepub.comcdnsciencepub.comasianpubs.orgoup.com In many cases, a negative ρ value is observed, consistent with a mechanism involving hydride transfer from the benzylic carbon in the rate-determining step. cdnsciencepub.com For a reaction involving this compound, the Hammett constants for the bromo and trifluoromethyl groups would be used to predict its relative reaction rate.

The table below shows the Hammett constants for the substituents present in the title compound.

| Substituent | σ_meta | σ_para |

| Bromo (-Br) | 0.39 | 0.23 |

| Trifluoromethyl (-CF₃) | 0.43 | 0.54 |

Data sourced from established Hammett constant tables.

Kinetic isotope effect (KIE) studies, where the rate of reaction of the normal substrate is compared to that of a deuterated analogue (e.g., replacing the benzylic C-H with C-D), can also provide mechanistic insights. asianpubs.org A significant primary KIE (kH/kD > 2) is indicative of the C-H bond being broken in the rate-determining step of the reaction, which is often observed in oxidation reactions of benzyl alcohols. cdnsciencepub.comoup.com

The following table summarizes kinetic data from a study on the oxidation of substituted benzyl alcohols by pyrazinium dichromate, illustrating the effect of substituents on the reaction rate. asianpubs.org

| Substituent (para) | 10³ k (s⁻¹) at 303 K |

| -OCH₃ | 15.5 |

| -CH₃ | 4.60 |

| -H | 2.10 |

| -Cl | 0.85 |

| -NO₂ | 0.14 |

This data clearly shows that electron-donating groups (-OCH₃, -CH₃) increase the reaction rate, while electron-withdrawing groups (-Cl, -NO₂) decrease it, consistent with a mechanism involving a transition state with developing positive charge at the benzylic position. asianpubs.org Based on this trend, this compound would be expected to react even more slowly than the p-nitro derivative under these specific conditions.

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

2-Bromo-4-(trifluoromethyl)benzyl alcohol as a Building Block for Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a foundational molecule, or building block, is well-established in the synthesis of more complex APIs. Its structure combines a reactive benzyl (B1604629) alcohol moiety, a synthetically versatile bromine atom, and a bio-functionally significant trifluoromethyl group, making it a valuable starting point for drug discovery programs.

Fluorinated alcohols are crucial reagents and intermediates in the synthesis of specialized drugs and materials. researchgate.net this compound serves as a key precursor for a variety of fluorinated intermediates. The benzyl alcohol group can be readily oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution, while the bromo substituent provides a handle for cross-coupling reactions.

For instance, analogous structures like 4-(trifluoromethoxy)benzyl alcohol are derived from multi-step processes and are subsequently converted into key intermediates such as 4-bromomethyl-1-trifluoromethoxybenzene. google.com This highlights a common synthetic strategy where the benzyl alcohol is the precursor to a more reactive benzylic halide, which can then be used to connect the fluorinated ring to another part of a target molecule. This pathway is critical for assembling complex molecular architectures required for biologically active compounds.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 2-bromo-4-(trifluoromethyl)benzyl scaffold is frequently integrated into larger, more complex pharmacophores to impart desirable properties. The trifluoromethyl group, in particular, is one of the most widely used fluorinated moieties in pharmaceuticals due to its ability to increase lipophilicity and metabolic stability. mdpi.com

The process of integrating such building blocks involves multi-step chemical synthesis, where the benzyl alcohol or its derivatives are reacted with other molecular fragments. chemscene.com For example, in the synthesis of novel anticancer agents, benzyl-containing fragments are tethered to heterocyclic cores, such as thienopyrimidines, to create potent dual inhibitors of enzymes like topoisomerase-I/II. rsc.org The specific substitution pattern of this compound allows for precise control over the final structure's steric and electronic properties, which is crucial for optimizing interactions with a biological target.

Structure-Activity Relationship (SAR) Studies of Related Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The distinct features of the 2-bromo-4-(trifluoromethyl)benzyl scaffold make it an informative probe in such studies.

The presence and position of both the bromine atom and the trifluoromethyl (CF3) group profoundly impact a molecule's biological profile.

Trifluoromethyl Group: The CF3 group is a powerful modulator of a drug's properties. It is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes. mdpi.com Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown, thereby increasing the drug's half-life in the body. mdpi.com

The interplay of these two groups on the benzyl scaffold allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The three-dimensional shape (conformation) of a drug molecule is critical for its ability to bind to a biological receptor. The substituents on the benzyl ring of this compound influence how the molecule and its derivatives can orient themselves in space. The bulky bromine and trifluoromethyl groups can restrict the rotation around the bond connecting the phenyl ring to the alcohol carbon, favoring certain conformations over others. This conformational preference can be key to achieving a precise fit within a receptor's binding pocket, leading to higher potency. Computational modeling and analysis are often employed to understand these conformational preferences and to design molecules with an optimal shape for receptor interaction.

Starting from the this compound scaffold, medicinal chemists can make systematic modifications to improve a drug candidate's potency and its selectivity for a specific biological target.

Common modification strategies include:

Derivatization of the Alcohol: The hydroxyl group can be converted into ethers, esters, or other functional groups to explore new binding interactions within the target protein.

Replacement of Bromine: The bromine atom can be replaced with a wide variety of other chemical groups using metal-catalyzed cross-coupling reactions. This allows for the exploration of different substituents that can fill specific pockets in the receptor, potentially increasing both potency and selectivity.

Scaffold Hopping: In some cases, the entire benzyl alcohol core might be replaced with a different scaffold that maintains the crucial 3D arrangement of the key functional groups (the bromine and trifluoromethyl pharmacophoric elements), a strategy known as scaffold hopping.

These iterative modifications, guided by SAR data, allow for the systematic optimization of a lead compound toward a potential clinical candidate.

Advanced Derivatization for Biological Evaluation

The utility of this compound as a building block is demonstrated by its use in synthesizing larger, more complex derivatives for biological screening. The alcohol functional group can be readily converted into other reactive groups, such as halides or amines, to facilitate its incorporation into diverse molecular frameworks.

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which show potent anticancer activity, relies on key intermediates derived from precursors like this compound. A typical synthetic pathway involves converting the benzyl alcohol to a more reactive benzyl halide (e.g., benzyl bromide) or a benzylamine. This intermediate, carrying the 2-bromo-4-(trifluoromethyl)benzyl moiety, is then reacted with a suitable pyrimidine (B1678525) core to assemble the final molecule. These efforts have produced compounds with nanomolar potency against the USP1/UAF1 deubiquitinase complex, highlighting the importance of this specific benzyl substitution pattern for achieving high efficacy. nih.govacs.org

Table 1: USP1/UAF1 Inhibition by N-Benzyl-2-phenylpyrimidin-4-amine Analogues IC50 values represent the half-maximal (50%) inhibitory concentration. acs.org

| Compound ID | Modification | IC50 (nM) |

| ML323 | Core N-benzyl-2-phenylpyrimidin-4-amine structure | 47 |

| Analogue A | Modification at the 2-position of the phenyl ring | 180 |

| Analogue B | Replacement of lipophilic moieties | > 57,000 |

| Analogue C | Introduction of alcohol group | > 5,000 |

A review of the available scientific literature did not yield specific examples or methods for the preparation of alkoxy dienamides starting directly from this compound. General methods exist for converting benzyl alcohols into reactive intermediates like alkoxy-benzylhalides, which can serve as precursors in more complex syntheses. google.com

Computational Chemistry and Spectroscopic Characterization in Research

Computational Studies on Molecular Structure and Reactivity

Computational chemistry serves as a powerful tool to predict and understand the intrinsic properties of 2-Bromo-4-(trifluoromethyl)benzyl alcohol at an atomic level.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. For substituted aromatic compounds like this compound, DFT can elucidate how electron-withdrawing groups—the bromine atom and the trifluoromethyl (CF3) group—influence the charge distribution across the benzene (B151609) ring and the benzylic alcohol moiety. researchgate.netresearchgate.net Such calculations can determine key electronic parameters, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. The strong electron-withdrawing nature of the trifluoromethyl group, indicated by its Hammett constant (σp = 0.54), significantly impacts these electronic properties. nih.gov

Computational methods are instrumental in mapping potential reaction pathways and their associated energy profiles. For benzyl (B1604629) alcohol and its derivatives, this includes modeling processes like oxidation. researchgate.net Theoretical calculations can predict the energy barriers for various reaction steps, helping to identify the most likely mechanisms. For this compound, such studies could predict the transition states and intermediates involved in its conversion to the corresponding aldehyde or carboxylic acid, providing a theoretical framework that complements experimental findings. researchgate.net

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules over time. nih.govpitt.edu For benzyl alcohol derivatives, the orientation of the hydroxymethyl group relative to the aromatic ring is of key interest and is defined by specific dihedral angles. researchgate.net MD simulations can reveal the preferred conformations of this compound in different environments, showing how intramolecular interactions (e.g., between the hydroxyl group and the ortho-bromo substituent) and intermolecular interactions with solvent molecules influence its shape and stability. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides the definitive experimental evidence for the structure and identity of this compound.

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the benzylic (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region would display complex splitting patterns due to the specific substitution on the ring. The benzylic protons typically appear as a singlet or a doublet if coupled to the hydroxyl proton. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet splitting pattern due to coupling with the fluorine atoms. rsc.org The chemical shifts of the aromatic carbons are influenced by the bromine and CF₃ substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, it would show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group, with a characteristic chemical shift. beilstein-journals.org

The following table summarizes the expected NMR data based on analysis of similar structures. rsc.orgbeilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.7 | d | ~8.0 | Aromatic CH |

| ¹H | ~7.6 | dd | ~8.0, ~2.0 | Aromatic CH |

| ¹H | ~7.5 | d | ~2.0 | Aromatic CH |

| ¹H | ~4.7 | s | - | CH₂ |

| ¹H | ~2.0 | br s | - | OH |

| ¹³C | ~145 | s | - | C-Br |

| ¹³C | ~130 (q) | q | ~32 | C-CF₃ |

| ¹³C | ~127-132 | s | - | Aromatic CH |

| ¹³C | ~125 (q) | q | ~272 | CF₃ |

| ¹³C | ~122 | s | - | C-CH₂OH |

| ¹³C | ~64 | s | - | CH₂ |

| ¹⁹F | ~ -63 | s | - | CF₃ |

Note: This is a representative table of expected values. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula (C₈H₆BrF₃O).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of a bromine atom, a hydroxyl group, or cleavage of the C-C bond adjacent to the ring, providing further structural confirmation. ub.edunih.gov

The expected key mass fragments are detailed in the table below.

| m/z Value | Ion Formula | Description |

| 256/258 | [C₈H₆BrF₃O]⁺ | Molecular Ion (M⁺) with isotopic pattern for Bromine |

| 239/241 | [C₈H₅BrF₃]⁺ | Loss of OH |

| 177 | [C₈H₆F₃O]⁺ | Loss of Br |

| 145 | [C₇H₄F₃]⁺ | Tropylium ion derivative after loss of CH₂OH and Br |

| 91 | [C₇H₇]⁺ | Tropylium ion (less likely due to substituents) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features.

Detailed research findings on the vibrational spectra of substituted benzyl alcohols, including those with halogen and trifluoromethyl groups, allow for the assignment of characteristic absorption bands for this compound. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The trifluoromethyl (-CF₃) group exhibits strong absorption bands, typically in the range of 1100-1350 cm⁻¹ due to the C-F stretching vibrations. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The C-O stretching of the primary alcohol can be observed around 1050 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1350 (strong) |

| Benzyl Alcohol | C-O Stretch | ~1050 |

| Bromo Substituent | C-Br Stretch | 500-700 |

Note: The exact positions of the absorption bands can be influenced by the electronic environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

A hypothetical crystallographic analysis would yield precise data on the unit cell dimensions, space group, and the asymmetric unit's atomic coordinates.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined by experiment |

| α, β, γ (°) | The angles between the unit cell axes. | To be determined by experiment |

| Z | The number of molecules per unit cell. | To be determined by experiment |

| Key Intermolecular Interactions | The dominant forces holding the molecules together. | O-H···O Hydrogen Bonding, C-H···F, C-H···Br, Halogen Bonding |

Note: The data in this table is illustrative and represents the type of information obtained from an X-ray crystallography study. Actual values would require experimental determination.

The combination of computational modeling with experimental techniques like IR spectroscopy and X-ray crystallography provides a robust framework for the detailed characterization of this compound, facilitating its further investigation and application in scientific research.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol and its derivatives is an area ripe for innovation, with a primary focus on improving efficiency, selectivity, and environmental footprint through novel catalytic systems. Current research trends point towards the exploration of heterogeneous catalysts, photocatalysis, and advanced organometallic systems.

Heterogeneous catalysts are gaining traction due to their ease of separation and recyclability. mdpi.com For instance, pyrazinium chlorochromate (PCC) supported on carbonitride nanosheets has been developed as a reusable catalyst for the in-situ synthesis of heterocyclic derivatives from benzyl (B1604629) alcohols. nih.gov This approach, which involves the oxidation of the benzyl alcohol to an aldehyde intermediate, could be adapted for derivatization reactions of this compound. nih.gov Similarly, ruthenium supported on alumina (B75360) has shown high activity and complete selectivity for the solvent-free oxidation of benzyl alcohol using air as a green oxidant, a process that could be explored for derivatives of the title compound. mdpi.com

Visible-light photoredox catalysis represents another promising frontier. bohrium.com This strategy enables the generation of radical species under mild conditions, allowing for novel bond formations. researchgate.net Research into mixed-metal metal-organic frameworks (MOFs) has demonstrated their potential as efficient, visible-light-responsive photocatalysts for the selective oxidation of benzyl alcohols. bohrium.com Developing similar systems tailored for halogenated and trifluoromethylated substrates could provide highly efficient and selective synthetic routes.

| Catalyst Type | Example System | Potential Advantage for Synthesis |

| Heterogeneous Catalyst | Pyrazinium chlorochromate on carbonitride nanosheets | Easy separation and reuse; enables in-situ multi-step reactions. nih.gov |

| Metal-on-Support | Ruthenium on Alumina (AlRu-R) | Enables solvent-free reactions using air as a green oxidant; high selectivity. mdpi.com |

| Photocatalyst | Mixed-Metal Organic Frameworks (Fe₂Co-MOF) | Utilizes visible light as an energy source; sustainable and operates at room temperature. bohrium.com |

| Organometallic Catalyst | Iridium-based photosensitizers | Mild reaction conditions for radical-based transformations. researchgate.net |

Future work will likely involve designing catalysts that can tolerate the bromo- and trifluoromethyl- functional groups while achieving high yields and selectivity, thereby minimizing the need for protecting groups and reducing waste.

Exploration of New Biological Targets and Therapeutic Applications

As a chemical building block, this compound serves as a starting point for the synthesis of more complex molecules intended for biological screening. The presence of the trifluoromethyl (CF₃) group is particularly significant, as it can enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

Future research will focus on incorporating this moiety into scaffolds designed to interact with novel biological targets. The field of drug discovery is continuously identifying new proteins and pathways implicated in disease. Building blocks like this compound are valuable tools for generating libraries of compounds to screen against these emerging targets, such as KRAS, SHP2, and NLRP3. chemscene.com

For example, derivatives of functionalized aromatic compounds are being investigated as antagonists for inflammatory targets. Recent studies on N-acyl tryptophan derivatives have identified promising antagonists for the P2Y₁₄ receptor, a target associated with inflammatory diseases. dovepress.com The synthesis of analogs using this compound could lead to new chemical entities with modulated activity or improved pharmacokinetic profiles. The fluorinated structure may prove useful in studying enzyme interactions and metabolic pathways. This strategic derivatization is a cornerstone of modern medicinal chemistry, aiming to develop new treatments for a range of conditions.

Integration of Machine Learning and AI in Molecular Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of drug discovery and chemical synthesis. nih.gov For a molecule like this compound, these computational tools can be applied in several key areas.

In molecular design, ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training these models on datasets of compounds with known biological activities, researchers can predict the potential efficacy of novel derivatives synthesized from this compound before they are ever made in the lab. Techniques such as support vector machines (SVM), random forests (RF), and neural networks (CNN, RNN) can analyze how modifications to the parent structure would affect its interaction with a biological target. nih.gov

AI can also play a crucial role in synthesis planning. Retrosynthesis software, powered by AI, can propose viable synthetic routes to complex target molecules starting from available building blocks like this compound. These tools can analyze vast databases of chemical reactions to identify the most efficient and cost-effective pathways, potentially uncovering non-intuitive strategies that a human chemist might overlook. Furthermore, AI can be used to optimize reaction conditions, predicting the ideal temperature, solvent, and catalyst to maximize yield and minimize byproduct formation.

| AI/ML Application Area | Specific Technique | Objective |

| Molecular Design | Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives to prioritize synthesis. nih.gov |

| Predictive Modeling | Support Vector Machines (SVM), Random Forest (RF) | Identify key structural features that influence therapeutic efficacy. nih.gov |

| Synthesis Planning | AI-driven Retrosynthesis | Propose efficient multi-step synthetic routes to complex molecules. |

| Process Optimization | Neural Networks | Predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. |

This data-driven approach accelerates the design-build-test-learn cycle in chemical research, making the discovery of new therapeutic agents and materials more efficient.

Sustainable and Scalable Production Methods for Industrial Applications

For this compound to be viable for large-scale industrial applications, the development of sustainable and scalable production methods is essential. Future research will focus on moving away from traditional syntheses that may involve harsh reagents, stoichiometric waste, and significant energy consumption.

One promising avenue is the adoption of biocatalysis. Whole-cell bioconversion processes are being developed for the production of benzyl alcohols from corresponding aldehydes, offering a green alternative to chemical reduction. nih.gov While not yet applied to this specific compound, exploring enzymatic or microbial systems that can perform selective reductions or halogenations on trifluoromethylated precursors could lead to highly sustainable manufacturing processes. nih.gov

Improving the sustainability of chemical synthesis is also a key goal. This includes the use of recyclable heterogeneous catalysts that minimize waste and allow for continuous flow processes, which are often more efficient and safer for large-scale production. mdpi.com The development of solvent-free reaction conditions, as demonstrated in the oxidation of benzyl alcohol using air, significantly reduces the environmental impact by eliminating volatile organic compounds. mdpi.com

For scalability, adapting established industrial processes for related compounds is a practical approach. For example, methods used for producing m-trifluoromethyl-benzyl-alcohol, which involve the reaction of a benzyl halide with sodium acetate (B1210297) in an alcohol solvent, could be optimized for the title compound. google.com Similarly, processes involving the reduction of the corresponding 2-bromo-4-(trifluoromethyl)benzoic acid with hydride complexes are also amenable to large-scale production. google.com The challenge lies in optimizing these methods to be both economically viable and environmentally responsible, meeting the growing demand for green chemistry in industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.